molecular formula C24H22N2O3 B11358534 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide

Cat. No.: B11358534
M. Wt: 386.4 g/mol
InChI Key: OFDXRNMLMASGJA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole core. This is followed by further functionalization to introduce the butoxybenzamide moiety. Common reaction conditions include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts under reflux conditions .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide stands out due to its unique combination of the benzoxazole core and butoxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-2-3-16-28-21-10-6-4-8-19(21)23(27)25-18-14-12-17(13-15-18)24-26-20-9-5-7-11-22(20)29-24/h4-15H,2-3,16H2,1H3,(H,25,27)

InChI Key

OFDXRNMLMASGJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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